5'-tert-Butyl 2'-ethyl
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Overview
Description
5’-tert-Butyl 2’-ethyl is an organic compound characterized by the presence of a tert-butyl group and an ethyl group attached to a central carbon chain The tert-butyl group is a bulky substituent that can significantly influence the compound’s reactivity and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-tert-Butyl 2’-ethyl can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with tert-butyl and ethyl groups. For instance, the reaction of a tert-butyl halide with an ethyl-substituted nucleophile under basic conditions can yield the desired compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile and facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of 5’-tert-Butyl 2’-ethyl may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes . The use of flow microreactors allows for the precise introduction of reactants and the efficient removal of by-products, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-tert-Butyl 2’-ethyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst, such as palladium on carbon, can convert the compound into its corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-tert-Butyl 2’-ethyl has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 5’-tert-Butyl 2’-ethyl depends on its specific application. In biochemical assays, the compound may act as a ligand that binds to a target enzyme or receptor, modulating its activity. The bulky tert-butyl group can influence the binding affinity and specificity of the compound, making it a valuable tool for studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple alcohol with a tert-butyl group, used as a solvent and in organic synthesis.
tert-Butyl ethyl ether: An ether with tert-butyl and ethyl groups, used as a gasoline additive and in chemical synthesis.
tert-Butyl bromoacetate: A brominated ester with a tert-butyl group, used in organic synthesis as a reagent.
Uniqueness
5’-tert-Butyl 2’-ethyl is unique due to the presence of both tert-butyl and ethyl groups, which can impart distinct steric and electronic effects on the compound’s reactivity and interactions. This combination of substituents makes it a versatile building block in organic synthesis and a valuable tool in various scientific applications.
Properties
Molecular Formula |
C15H22N4O4 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 3-aminospiro[4H-pyrrolo[3,4-c]pyrazole-6,1'-cyclopropane]-2,5-dicarboxylate |
InChI |
InChI=1S/C15H22N4O4/c1-5-22-13(21)19-11(16)9-8-18(12(20)23-14(2,3)4)15(6-7-15)10(9)17-19/h5-8,16H2,1-4H3 |
InChI Key |
NZSLKVIQPYTFAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=C2CN(C3(C2=N1)CC3)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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